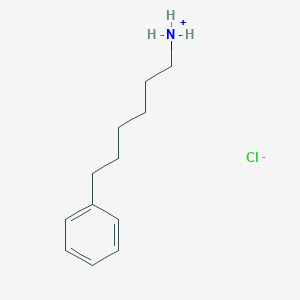

6-Phenylhexylamine, hydrochloride

Description

Overview of Phenethylamine (B48288) Scaffold in Natural Products and Synthetic Compounds

The 2-phenethylamine framework is a common feature in nature, ranging from simple, open-chain molecules to intricate polycyclic structures. mdpi.com This structural unit is a key component of various natural products and serves as a versatile building block in synthetic chemistry. researchgate.net Its presence is notable in numerous endogenous compounds, including hormones and catecholamines like dopamine (B1211576) and noradrenaline. wikipedia.org

The adaptability of the phenethylamine structure allows for a vast number of derivatives, which can be formed by substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group. wikipedia.org This has led to the development of a wide range of synthetic compounds with diverse pharmacological activities. wikipedia.orgwikipedia.org These synthetic derivatives include therapeutic agents such as antidepressants, appetite suppressants, and bronchodilators, among others. wikipedia.org

Significance of Phenethylamine Core Structure in Medicinal Chemistry

The phenethylamine core is of paramount importance in medicinal chemistry due to its interaction with various biological targets. mdpi.com The structure's ability to be modified allows for the fine-tuning of its pharmacological properties, making it a privileged scaffold in drug discovery. researchgate.net Many psychoactive drugs, including stimulants and hallucinogens, are based on the phenethylamine structure. wikipedia.org

Among the most significant endogenous phenethylamines are the catecholamines: dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). mdpi.comnih.gov These molecules are all derivatives of 3,4-dihydroxyphenylethylamine and are synthesized from the amino acid L-tyrosine. nih.gov They function as key neurotransmitters in the central and peripheral nervous systems and as hormones in the endocrine system. nih.govprimescholars.com

The biosynthesis of these catecholamines begins with the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to form dopamine. wikipedia.org Dopamine can be further converted to norepinephrine, and subsequently, norepinephrine can be methylated to produce epinephrine. wikipedia.orgwikipedia.org

Phenethylamines, particularly the catecholamines, are central to neurotransmission, influencing mood, voluntary movement, and stress responses. mdpi.com Dopamine, for instance, plays a major role in reward-motivated behavior, and dysregulation of the dopamine system is implicated in addiction. wikipedia.org Many addictive drugs act by increasing dopamine release or blocking its reuptake. wikipedia.org

Furthermore, the dysfunction of monoamine oxidase (MAO), enzymes that metabolize catecholamines, can lead to various neurological disorders. mdpi.com Natural phenethylamines are linked to dopamine transmission and are associated with conditions like Parkinson's disease and addiction. researchgate.net Alterations in the levels of phenethylamine and its metabolites have been observed in individuals with depression and schizophrenia. nih.gov

Classification and Scope of 6-Phenylhexylamine (B98393), Hydrochloride within Phenethylamine Analogs

6-Phenylhexylamine, hydrochloride is classified as a substituted phenethylamine. The core structure of a substituted phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org Derivatives are categorized based on the substitution of hydrogen atoms on the phenyl ring, sidechain, or amino group. wikipedia.org

Specifically, this compound is an analog where the ethyl sidechain of the basic phenethylamine structure is extended to a hexyl chain. This modification of the alkyl chain length can significantly alter the compound's physical, chemical, and biological properties compared to the parent phenethylamine. The hydrochloride salt form is common for amine-containing compounds to improve stability and solubility.

Historical Context and Evolution of Research on Phenylhexylamine and its Salts

The study of phenethylamines has a rich history, with early research focusing on naturally occurring compounds and their physiological effects. In the late 19th and early 20th centuries, the structures of endogenous catecholamines like epinephrine were elucidated. nih.gov

Synthetic efforts began to expand the range of phenethylamine derivatives. In the mid-20th century, Alexander Shulgin synthesized numerous novel psychoactive compounds, including various phenethylamine derivatives, which significantly advanced the understanding of their structure-activity relationships. unodc.org Research into phenethylamine analogs has continued, driven by the quest for new therapeutic agents. This has involved the synthesis and characterization of a vast number of derivatives, including those with modified alkyl chains like 6-phenylhexylamine, to explore their potential pharmacological applications. ontosight.ainih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-phenylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKYEUDNRJFMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676110 | |

| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120375-57-7 | |

| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Phenylhexylamine, Hydrochloride

Advanced Synthetic Routes to 6-Phenylhexylamine (B98393) and its Hydrochloride Salt

The construction of the 6-phenylhexylamine carbon skeleton and the introduction of the amino group can be approached from different retrosynthetic disconnections. The following sections outline specific strategies, including pathways starting from nitrile-containing precursors, nitrostyrene (B7858105) analogs, and through catalytic hydroamination reactions.

Synthesis from 6-Bromocapronitrile

A plausible, though not extensively documented, synthetic route to 6-phenylhexylamine hydrochloride commences with 6-bromocapronitrile. This pathway is predicated on two fundamental organic transformations: a Grignard reaction to form the carbon-carbon bond between the phenyl ring and the hexyl chain, followed by the reduction of the nitrile group to the primary amine.

The initial step involves the reaction of phenylmagnesium bromide, a classic Grignard reagent, with 6-bromocapronitrile. In this reaction, the Grignard reagent is expected to preferentially attack the nitrile carbon. However, competition from an SN2 reaction at the carbon bearing the bromine is possible. To favor the desired reaction at the nitrile, the Grignard reagent is added to the nitrile. The resulting intermediate imine salt is then hydrolyzed to yield 6-phenylhexanenitrile (B100086).

The subsequent and final step is the reduction of the nitrile functionality in 6-phenylhexanenitrile. This transformation can be effectively carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction mixture is typically refluxed to ensure complete conversion. Following the reduction, an acidic workup not only neutralizes the reaction mixture but also protonates the newly formed primary amine, allowing for the isolation of the final product as 6-phenylhexylamine hydrochloride.

Reduction of ω-Nitrostyrene Analogs and Related Precursors

Another significant synthetic strategy involves the reduction of an appropriate ω-nitrostyrene analog. For the synthesis of 6-phenylhexylamine, the key precursor would be (E)-1-nitro-6-phenylhex-1-ene. The synthesis of this precursor can be envisioned through a Henry reaction (also known as a nitroaldol reaction), followed by dehydration. wikipedia.orgorganic-chemistry.org

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In this context, the reaction would occur between 5-phenylpentanal (B1348794) and nitromethane. The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or an amine. The initial product is a β-nitro alcohol, which can then be dehydrated to the nitroalkene.

Once the (E)-1-nitro-6-phenylhex-1-ene precursor is obtained, a reduction step is employed to convert it to 6-phenylhexylamine. This reduction requires the conversion of the nitro group to an amine and the saturation of the carbon-carbon double bond. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like lithium aluminum hydride can also accomplish this transformation. The resulting 6-phenylhexylamine can then be treated with hydrochloric acid to form the stable hydrochloride salt.

Hydroamination Reactions for Amine Synthesis

Modern catalytic methods, particularly hydroamination, offer an atom-economical approach to amine synthesis. This method involves the direct addition of an N-H bond across a carbon-carbon multiple bond. The synthesis of 6-phenylhexylamine can be conceptualized via the hydroamination of a suitable alkyne precursor, such as 6-phenyl-1-hexyne.

The hydroamination of terminal alkynes can be catalyzed by a variety of transition metal complexes, including those of rhodium, iridium, gold, and palladium. The reaction can proceed via different mechanisms, often involving the formation of an intermediate imine or enamine, which is subsequently reduced to the target amine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the choice of catalyst and reaction conditions. For the synthesis of 6-phenylhexylamine from 6-phenyl-1-hexyne, an anti-Markovnikov addition of ammonia (B1221849) or an ammonia equivalent would be required.

Catalytic Hydroamination of Aromatic Alkynes to Imines

A related and often more practical approach involves the intermolecular hydroamination of an aromatic alkyne with a primary amine, leading to the formation of an imine. This imine can then be isolated and subsequently reduced to the desired secondary or, after a further dealkylation step, primary amine. While not a direct route to 6-phenylhexylamine, this methodology is fundamental to the construction of C-N bonds via hydroamination. For instance, the reaction of 1-phenyl-1-hexyne (B72867) with an amine like aniline (B41778) in the presence of a suitable catalyst would yield an imine. sigmaaldrich.com

Role of Palladium(II)-Anthraphos Complexes in Hydroamination

In the realm of catalytic hydroamination, palladium(II) complexes bearing specific phosphine (B1218219) ligands have shown significant promise. Among these, Palladium(II)-Anthraphos complexes have been identified as effective catalysts for the intermolecular hydroamination of aromatic alkynes. These catalysts promote the addition of aromatic amines to alkynes to form imines as the Markovnikov product. The reaction proceeds efficiently under relatively mild conditions. The large bite angle of the Anthraphos ligand is believed to play a crucial role in the catalytic activity. The resulting imines are valuable intermediates that can be further transformed, including reduction to the corresponding amines.

Synthesis from 5-Acetyl-2-aminooxazole and Related Intermediates

The synthesis of 6-phenylhexylamine from 5-acetyl-2-aminooxazole represents a less conventional and not well-documented pathway. Research on the reactivity of 5-acetyl-2-aminooxazole has primarily focused on its reactions with amines to form other heterocyclic systems. lookchem.com

Specifically, the treatment of 5-acetyl-2-aminooxazole with various amines in the presence of water has been shown to yield 1H-5-acetyl-2-substituted aminoimidazoles. lookchem.com This transformation involves a ring-opening and recyclization mechanism, leading to a different heterocyclic core rather than a linear aliphatic amine. The oxazole (B20620) ring is known to be susceptible to ring-opening reactions, but in this context, it leads to the formation of a more stable imidazole (B134444) ring system. wikipedia.orgtandfonline.com

Therefore, a direct synthetic route from 5-acetyl-2-aminooxazole to 6-phenylhexylamine is not readily apparent from the existing chemical literature. Such a transformation would require a series of reactions involving the reductive opening of the oxazole ring and subsequent functional group manipulations, a pathway that has not been established.

Preparation of Hydrochloride Salt from Free Base

The conversion of the free base of an organic amine, such as 6-phenylhexylamine, into its hydrochloride salt is a standard and crucial procedure in synthetic chemistry, often employed to enhance stability, solubility, and ease of handling. This transformation is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from hydrochloric acid.

The general method involves dissolving the 6-phenylhexylamine free base in a suitable organic solvent. Commonly used solvents include diethyl ether, dioxane, methanol (B129727), or ethanol (B145695). ntu.edu.sg Anhydrous conditions are often preferred to prevent the incorporation of water into the crystalline structure of the salt. A solution of hydrogen chloride (HCl) in an organic solvent, or gaseous HCl, is then added to the amine solution, typically with cooling and stirring. The hydrochloride salt, being less soluble in the organic solvent than its free base counterpart, precipitates out of the solution. rsc.org

The precipitated 6-phenylhexylamine hydrochloride can then be isolated by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and dried under vacuum to yield the final product. The choice of solvent can influence the crystal form and purity of the resulting salt. For instance, using a solution of HCl in dry ethanol or dioxane is often a preferred method. ntu.edu.sg

Optimization of Reaction Conditions and Yields in 6-Phenylhexylamine Synthesis

The synthesis of 6-phenylhexylamine can be achieved through various routes, with the catalytic hydrogenation of 6-phenylhexanenitrile being a prominent method. The optimization of such a reaction is critical for maximizing yield and purity while minimizing reaction time and cost. Key parameters that are typically optimized include the choice of catalyst, solvent system, temperature, and hydrogen pressure. While specific optimization data for 6-phenylhexylamine is not extensively detailed in publicly available literature, the principles can be derived from similar hydrogenations of nitriles like 3-phenylpropionitrile (B121915). nih.gov

A common synthetic pathway involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This transformation requires a catalyst and a source of hydrogen.

General Reaction: C₆H₅(CH₂)₅C≡N + 2 H₂ --(Catalyst)--> C₆H₅(CH₂)₆NH₂

Optimizing this process involves a systematic variation of reaction parameters to find the conditions that provide the highest yield of the desired primary amine with the fewest byproducts, such as the secondary amine (bis(6-phenylhexyl)amine).

Influence of Catalyst Loading and Solvent Systems

The choice of catalyst and solvent system is paramount in the catalytic hydrogenation of nitriles.

Catalyst Influence : Commonly used catalysts for nitrile reduction include Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide (Adams' catalyst). libretexts.org These catalysts are typically used in a finely divided form to maximize their surface area. libretexts.org The catalyst's activity and selectivity can be influenced by the support material (e.g., carbon, alumina) and the presence of additives. For the hydrogenation of 3-phenylpropionitrile, a Pd/C catalyst was utilized. nih.gov The catalyst loading, typically a mole percentage relative to the substrate, is a critical parameter to optimize. Higher loading can increase the reaction rate but also the cost and may lead to over-reduction or side reactions.

Solvent System Influence : The solvent can affect the solubility of the reactants, the activity of the catalyst, and the product distribution. For nitrile hydrogenations, solvents like ethanol, methanol, or aqueous ammonia are often used. In the hydrogenation of 3-phenylpropionitrile, a two-phase solvent system of dichloromethane (B109758) and water with acidic additives was investigated. nih.gov The use of different organic solvents was found to significantly affect the adsorption of the imine intermediate on the palladium catalyst, thereby influencing the product distribution. nih.gov

| Parameter | Variation | Expected Influence on 6-Phenylhexylamine Synthesis |

| Catalyst | Raney Nickel | High activity, may require careful control to avoid side reactions. |

| Palladium on Carbon (Pd/C) | Good activity and selectivity, often used in industrial processes. nih.gov | |

| Platinum(IV) Oxide | Highly active, effective under mild conditions. libretexts.org | |

| Solvent | Ethanol/Methanol | Good solubility for reactants, commonly used. |

| Aqueous Ammonia | Can help to suppress the formation of secondary amines. | |

| Dichloromethane/Water | Two-phase system can aid in product separation and catalyst performance. nih.gov |

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results.

Temperature : Hydrogenation reactions are typically exothermic. libretexts.org The reaction temperature affects the rate of reaction; higher temperatures generally lead to faster reactions. However, excessively high temperatures can promote side reactions, such as the formation of secondary and tertiary amines, or decomposition of the product. For the hydrogenation of 3-phenylpropionitrile, temperatures in the range of 30–80 °C were explored. nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity towards the primary amine.

Reaction Time : The reaction is monitored over time to determine the point of maximum conversion of the starting material and yield of the desired product. Prolonged reaction times may not necessarily increase the yield of the primary amine and could lead to the formation of byproducts. In the study of 3-phenylpropionitrile hydrogenation, the reaction time was set to 7 hours. nih.gov

| Parameter | Range | Expected Influence on 6-Phenylhexylamine Synthesis |

| Temperature | 30 - 100 °C | Higher temperatures increase reaction rate but may decrease selectivity. A range of 30-80 °C is a reasonable starting point for optimization. nih.gov |

| Hydrogen Pressure | 1 - 10 bar | Higher pressure increases hydrogen concentration, favoring hydrogenation. A pressure of around 6 bar has been used for similar reactions. nih.gov |

| Reaction Time | 1 - 24 hours | Requires monitoring to find the optimal time for maximum yield before byproduct formation increases. A 7-hour timeframe has been shown to be effective in related syntheses. nih.gov |

Derivatization Strategies for 6-Phenylhexylamine, Hydrochloride in Research

6-Phenylhexylamine serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through derivatization of its primary amine group. These derivatives can be explored for a variety of research applications.

Formation of Piperidone Derivatives

N-substituted 4-piperidones are important heterocyclic scaffolds. One of the most common methods for their synthesis involves the reaction of a primary amine with a suitable precursor. dtic.mil 6-Phenylhexylamine can be used as the primary amine to synthesize N-(6-phenylhexyl)-4-piperidone.

A prevalent method is the double aza-Michael addition. ntu.edu.sgkcl.ac.uk In this approach, the primary amine undergoes a conjugate addition to two molecules of an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation to form the 4-piperidone (B1582916) ring. dtic.mil A more direct approach involves the reaction of a primary amine with a divinyl ketone. kcl.ac.uk The reaction of 6-phenylhexylamine with divinyl ketone would lead to a double Michael addition, followed by cyclization to yield N-(6-phenylhexyl)-4-piperidone.

Another strategy involves the reaction of a primary amine with 1,5-dichloro-3-pentanone in a cyclization reaction to directly form the N-substituted-4-piperidone. google.com

| Reactant for 6-Phenylhexylamine | Reaction Type | Product |

| Ethyl acrylate (2 equiv.) | Double aza-Michael addition, Dieckmann condensation, hydrolysis, decarboxylation | N-(6-phenylhexyl)-4-piperidone |

| Divinyl ketone | Double aza-Michael addition and cyclization | N-(6-phenylhexyl)-4-piperidone |

| 1,5-dichloro-3-pentanone | Cyclization | N-(6-phenylhexyl)-4-piperidone |

Synthesis of Biguanide (B1667054) Analogs from 6-Phenylhexylamine

Biguanides are compounds characterized by the presence of two guanidine (B92328) units sharing a common nitrogen atom. They can be synthesized from primary amines. The reaction of 6-phenylhexylamine with a cyanoguanidine, such as dicyandiamide, is a common method for preparing the corresponding biguanide analog.

This synthesis can be carried out by heating a mixture of the amine hydrochloride and dicyandiamide, either by direct fusion at high temperatures (e.g., 180-200 °C) or in a suitable solvent. dtic.mil The use of an amine salt, such as 6-phenylhexylamine hydrochloride, is often preferred. The reaction can also be facilitated using microwave irradiation, which can significantly reduce reaction times. google.com

| Reactant for 6-Phenylhexylamine | Reaction Conditions | Product |

| Dicyandiamide | Heat (fusion, 180-200 °C, 1h) | 1-(6-Phenylhexyl)biguanide |

| Dicyandiamide | Heat in a polar solvent (e.g., ethanol) | 1-(6-Phenylhexyl)biguanide |

| Dicyandiamide | Microwave irradiation (e.g., 130-150 °C, 5-15 min) in a solvent like acetonitrile (B52724) with an activator like TMSCl | 1-(6-Phenylhexyl)biguanide |

Stereoselective Synthesis Approaches for Chiral Analogs

Chirality plays a crucial role in the pharmacological activity of many phenethylamine (B48288) derivatives. The different enantiomers of a chiral compound can exhibit distinct biological effects, making stereoselective synthesis a critical area of research. nih.gov Approaches to synthesize chiral analogs of 6-phenylhexylamine focus on establishing specific stereocenters with high enantiomeric purity.

Common strategies for achieving stereoselectivity include:

Asymmetric Hydrogenation : This is a powerful method for preparing chiral amines from prochiral precursors like enamides. nih.gov Transition metal catalysts featuring chiral ligands are employed to hydrogenate the double bond, creating a chiral center with a high degree of enantioselectivity. For example, Rhodium complexes with chiral phosphine ligands like TangPhos have been used to hydrogenate (Z)-enamides to produce chiral β-aryl isopropylamines with excellent enantiomeric excess (up to 99% ee). nih.gov This method is well-suited for laboratory-scale synthesis of chiral amines from readily available starting materials. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. (R)-(+)-1-Phenylethylamine (α-PEA) is a widely used chiral auxiliary in the synthesis of various chiral amines and heterocyclic compounds. nih.govresearchgate.net It can be used to create diastereomeric intermediates that can be separated, after which the auxiliary is cleaved to yield the desired enantiomerically pure product. researchgate.net This strategy has been successfully applied to the synthesis of chiral tetrahydro-β-carbolines and isoquinoline (B145761) alkaloids. researchgate.net

Enzyme-Catalyzed Reactions : Biocatalysis offers a highly selective means of producing chiral compounds under mild reaction conditions, aligning with green chemistry principles.

Docking simulations have further illuminated the importance of stereochemistry, showing that different enantiomers can adopt distinct binding poses within a target protein. For example, simulations with dopamine (B1211576) transporter (hDAT) showed that the (S)-form of one derivative fit well into the binding site, while the (R, S)-configuration of another was more stable. biomolther.orgbiomolther.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of 6-phenylhexylamine and its analogs aims to reduce environmental impact by improving efficiency, minimizing waste, and using less hazardous materials. While specific green synthesis routes for 6-phenylhexylamine hydrochloride are not extensively documented, general principles can be applied from related chemical processes.

Potential areas for implementing green chemistry include:

Catalysis : Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry.

Heterogeneous Catalysts : The use of solid catalysts, such as microporous and mesoporous molecular sieves, can simplify product purification and catalyst recycling. These have been used in the single-step synthesis of related compounds like 2-methyl-6-phenylpyridine, demonstrating a potential route for creating complex molecules from simpler, non-heterocyclic precursors in the vapor phase. rsc.org

Catalytic Reduction : Classic synthesis routes for phenethylamines often involve the reduction of a functional group. For example, the reduction of benzyl (B1604629) cyanide using a Raney-Nickel catalyst or the reduction of ω-nitrostyrene with lithium aluminum hydride are established methods. wikipedia.org Green alternatives focus on catalytic hydrogenation using hydrogen gas, which is highly atom-economical, producing only water as a byproduct. nih.gov

Alternative Solvents and Reaction Conditions : Moving away from volatile and hazardous organic solvents is a key goal. Research into reductions using zinc borohydride (B1222165) in solvents like tetrahydrofuran and toluene (B28343) represents one approach, though further optimization towards greener solvents would be beneficial. google.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Methods like the direct condensation of ketones and amides or Pd-catalyzed amidation reactions are being explored for their efficiency in creating precursors for chiral amines. nih.gov

By focusing on catalytic methods, safer reagents and solvents, and maximizing atom economy, the synthesis of this compound can be made more sustainable and environmentally friendly.

Medicinal Chemistry Applications and Therapeutic Potential of 6 Phenylhexylamine, Hydrochloride Analogs

Design of Novel Bioactive Compounds

Benzene (B151609) Ring Aromatic Rescaffolding and Heteroarylethylamine Derivatives

A pivotal strategy in medicinal chemistry is bioisosteric replacement, where a specific part of a molecule is exchanged for a structurally similar but distinct group to enhance its biological properties. beilstein-journals.org A classic application of this principle is aromatic rescaffolding, which involves replacing the benzene ring of phenethylamine (B48288) derivatives with various heteroaromatic ring systems. beilstein-journals.orgnih.gov This approach expands the chemical space, allowing for the fine-tuning of a compound's affinity for biological targets, selectivity, and metabolic stability. beilstein-journals.org The resulting 2-heteroarylethylamines often interact with traditional phenethylamine targets, such as adrenergic and histamine (B1213489) receptors, but can also exhibit novel activities. beilstein-journals.org

Research into heteroarylethylamine derivatives has yielded several compounds with significant therapeutic applications:

Pyridine (B92270) Derivatives: The pyridine ring has been successfully incorporated as a benzene bioisostere. For instance, flexible 3-(2-aminoethyl)pyridine (B1299899) (AEP) analogs have been developed as potent ligands for the α4β2 nicotinic cholinergic receptor. beilstein-journals.orgnih.gov Another notable example is Betahistine, a 2-(2-aminoethyl)pyridine (B145717) derivative, which is an orally active drug used in the treatment of vestibular disorders like Meniere's disease. beilstein-journals.orgnih.gov

Thiophene (B33073) Derivatives: The thiophene ring serves as another effective replacement for the phenyl group. Methiopropamine is a structural analog of methamphetamine where the benzene ring has been rescaffolded to a thiophene ring. beilstein-journals.org Additionally, thiophene-based sulfonamides have been evaluated as potential inhibitors of human carbonic anhydrase I/II, enzymes implicated in conditions like osteoporosis and cancer. beilstein-journals.org

Indole Derivatives (Tryptamines): Compounds derived from 2-(indole-3-yl)ethylamine, commonly known as tryptamines, represent a vast and important class of heteroarylethylamines. beilstein-journals.orgnih.gov The endogenous neurotransmitter serotonin (B10506) is a prime example. beilstein-journals.orgnih.gov These derivatives are crucial for a wide variety of biological targets, including serotonin (5-HT) receptors, and are investigated for treating disorders ranging from obesity and CNS disorders to cancer. beilstein-journals.orgnih.gov

Pyrazole Derivatives: Betazole, a pyrazole-containing analog of histamine, functions as an H2 receptor agonist. beilstein-journals.orgnih.gov It is employed clinically as a stimulant for gastric secretion, demonstrating how heteroaromatic rescaffolding can retain or modify the primary pharmacological action of the parent molecule. beilstein-journals.orgnih.gov

| Heteroaryl Ring | Compound Name | Therapeutic Target / Application |

|---|---|---|

| Pyridine | Betahistine | Vestibular disorders (Meniere's disease). beilstein-journals.orgnih.gov |

| Pyridine | 3-(2-aminoethyl)pyridine (AEP) Analogs | α4β2 nicotinic cholinergic receptor ligands. beilstein-journals.orgnih.gov |

| Thiophene | Methiopropamine | Structural analog of methamphetamine. beilstein-journals.org |

| Indole | Serotonin (5-Hydroxytryptamine) | Neurotransmitter, various 5-HT receptors. beilstein-journals.orgnih.gov |

| Pyrazole | Betazole | H2 receptor agonist, gastric secretion stimulant. beilstein-journals.orgnih.gov |

Prodrug Strategies and Drug Delivery Systems

In the context of phenethylamine derivatives, prodrug strategies have been explored to enhance their delivery to the central nervous system. A key challenge with administering simple phenethylamines like 2-phenylethylamine (PEA) is their rapid metabolism in the body. wikipedia.org To address this, researchers have developed prodrugs that can cross biological membranes more effectively and then release the active compound.

A notable example is the evaluation of N,N-dipropargyl-2-phenylethylamine (DPGPEA) as a prodrug for PEA. nih.gov A study conducted in rats demonstrated that the administration of DPGPEA led to marked and sustained elevations of PEA levels in the brain, liver, and blood. nih.gov The study also revealed that DPGPEA is metabolized in vivo to N-propargyl-PEA, which itself acts as another prodrug of PEA, contributing to the prolonged effect. nih.gov This research highlights the potential of using propargyl groups to create effective prodrugs for enhancing the central nervous system concentration of phenethylamines.

| Compound Name | Role in Prodrug Strategy |

|---|---|

| 2-Phenylethylamine (PEA) | Active parent drug. nih.gov |

| N,N-dipropargyl-2-phenylethylamine (DPGPEA) | Primary prodrug designed to increase brain levels of PEA. nih.gov |

| N-propargyl-PEA | Metabolite of DPGPEA and also a prodrug of PEA. nih.gov |

Rational Drug Design Approaches for Phenethylamine Derivatives

Rational drug design involves the deliberate, structure-based creation of new drug molecules. This approach relies heavily on understanding the structure-activity relationship (SAR)—how the chemical structure of a compound relates to its biological activity—and the three-dimensional structure of the biological target. nih.gov For phenethylamine derivatives, rational design has been instrumental in developing compounds that selectively target specific receptors and transporters. nih.govbiomolther.org

A compelling case study is the investigation of phenethylamine derivatives as inhibitors of the dopamine (B1211576) transporter (DAT). nih.govbiomolther.org The DAT is a key target for drugs addressing neuropsychiatric disorders and addiction. nih.govbiomolther.org In one study, researchers analyzed 29 β-phenethylamine (β-PEA) derivatives to determine the structural features critical for inhibiting dopamine reuptake. nih.gov The compounds were categorized into distinct groups, including arylalkylamines and 2-(alkyl amino)-1-arylalkan-1-one derivatives, to systematically assess their SAR. nih.govbiomolther.org

Key findings from this rational design study include:

Influence of the Aromatic Ring: The inhibitory effect on dopamine reuptake was sensitive to the nature of the aromatic group. Activity increased in the order of phenyl, thiophenyl, and substituted phenyl groups. nih.gov

Impact of Alkyl and Amine Groups: Compounds with longer alkyl groups and those with smaller, ring-sized substituents at the alkylamine position generally demonstrated stronger inhibitory activities. nih.govbiomolther.org

Computational Docking: To further rationalize the experimental findings, docking simulations were performed. For two selected compounds, the simulations predicted their binding poses within the human dopamine transporter (hDAT). For example, the (S)-form of one compound was found to fit well into a binding site formed by specific helices of the transporter protein, providing a molecular basis for its activity. nih.govbiomolther.org

This research exemplifies a rational drug design approach, where systematic structural modifications combined with computational modeling provide crucial insights for developing more potent and selective DAT inhibitors based on the phenethylamine scaffold. nih.gov

| Compound Class | Structural Modification | Observed Effect on Dopamine Reuptake Inhibition |

|---|---|---|

| Arylalkylamines | Aromatic group variation (Phenyl vs. Thiophenyl vs. Substituted Phenyl) | Activity enhanced in the order of Phenyl < Thiophenyl < Substituted Phenyl. nih.gov |

| Arylalkylamines | Substitution with a methoxy (B1213986) group on the aromatic ring | Resulted in very weak or no inhibitory activity. nih.gov |

| General Derivatives | Increased length of the alkyl group at the R1 position | Generally led to stronger inhibitory activity. nih.govbiomolther.org |

| General Derivatives | Smaller ring size at the alkylamine position | Correlated with stronger inhibitory activity. nih.govbiomolther.org |

Computational Studies and Cheminformatics of 6 Phenylhexylamine, Hydrochloride

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the interaction of a ligand, such as 6-Phenylhexylamine (B98393), hydrochloride, with a biological target at the atomic level. For phenethylamine (B48288) analogs, these targets often include monoamine transporters (such as those for dopamine (B1211576), norepinephrine (B1679862), and serotonin) and various G-protein coupled receptors (GPCRs).

A hypothetical molecular docking study for 6-Phenylhexylamine, hydrochloride would involve the in silico placement of the molecule into the binding site of a target receptor. The resulting binding affinity, typically expressed as a docking score, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) would provide insights into its potential as a modulator of that receptor. The extended hexyl chain of 6-Phenylhexylamine, compared to shorter phenethylamines, would be of particular interest in exploring how it occupies the binding pocket and whether it accesses deeper hydrophobic regions.

Molecular dynamics simulations would further refine these findings by simulating the time-dependent behavior of the ligand-receptor complex in a solvated environment. This would allow for the assessment of the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the calculation of binding free energies, offering a more dynamic and realistic view of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenethylamine analogs, QSAR studies are frequently employed to predict activities such as receptor binding affinity, transporter inhibition, or psychoactive effects.

Developing a QSAR model applicable to this compound would necessitate a dataset of structurally related phenethylamines with experimentally determined activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. The predictive power of such a model for a new compound like this compound would depend on its inclusion within the model's applicability domain.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Wiener Index, Randić Indices, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution and reactivity. |

In Silico ADMET Prediction for Analog Development

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. In silico ADMET prediction offers a rapid and cost-effective means of evaluating these properties for novel compounds like this compound.

Various computational models, often based on large datasets of experimental data, can predict a range of ADMET parameters. For this compound, key predictions would include its potential for oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity (e.g., cardiotoxicity or hepatotoxicity). The lipophilicity conferred by the phenyl and hexyl groups would be a significant factor in these predictions.

Table 2: Hypothetical In Silico ADMET Profile for this compound

| ADMET Property | Predicted Outcome | Rationale |

| Human Intestinal Absorption | High | Likely due to its lipophilic nature. |

| Blood-Brain Barrier Permeability | Likely to cross | The phenyl group and alkyl chain increase lipophilicity. |

| CYP450 2D6 Inhibition | Potential Inhibitor | A common feature of many phenethylamine derivatives. |

| hERG Inhibition | To be determined | A critical cardiotoxicity predictor. |

| Ames Mutagenicity | Likely Negative | Generally not a feature of simple phenethylamines. |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

For this compound, the key flexible bonds are within the hexylamine (B90201) chain. Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational space. The resulting energy landscape would reveal the preferred shapes of the molecule, which can then be used in docking studies to determine the bioactive conformation—the specific shape the molecule adopts when it binds to its receptor.

Cheminformatics Databases and Data Mining for Phenethylamine Analogs

Cheminformatics databases, such as PubChem, ChEMBL, and ZINC, are invaluable resources for data mining and analog exploration. While specific entries for this compound's biological activity may be sparse, these databases can be searched for structurally similar compounds.

By using this compound as a query structure, one can perform similarity and substructure searches to identify known phenethylamine analogs with documented biological activities and computational data. This data mining approach can provide valuable insights into potential biological targets, structure-activity relationships, and off-target effects, thereby guiding future experimental and computational research on this compound.

Analytical Methods and Characterization Techniques for 6 Phenylhexylamine, Hydrochloride in Research

Spectroscopic Characterization (e.g., NMR, UV, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of 6-Phenylhexylamine (B98393), hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Phenylhexylamine, hydrochloride, both ¹H NMR and ¹³C NMR provide diagnostic information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the methylene (B1212753) (CH₂) groups of the hexyl chain, and the ammonium (B1175870) (-NH₃⁺) protons. The aromatic protons typically appear in the downfield region (δ 7.1-7.3 ppm). The methylene group protons adjacent to the phenyl ring and the amino group would be shifted further downfield compared to the other methylene groups in the center of the chain due to the influence of the functional groups. The protons of the ammonium group are expected to appear as a broad singlet. For comparison, in the related compound N-Fmoc-2-phenylethylamine, the methylene protons adjacent to the amine and phenyl groups appear at distinct chemical shifts. rsc.org

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show characteristic signals for the aromatic carbons, with the substituted carbon appearing at a different shift from the others, and distinct signals for each of the six carbons in the hexyl chain. rsc.orghmdb.ca Data for the closely related phenethylamine (B48288) shows aromatic carbon signals between approximately 126 and 139 ppm and aliphatic carbons between 36 and 42 ppm. hmdb.ca A similar pattern is anticipated for 6-Phenylhexylamine, with additional signals for the extra methylene groups in the hexyl chain.

Expected ¹H and ¹³C NMR Data for 6-Phenylhexylamine (Note: This is a hypothetical table based on chemical structure and data from homologous compounds)

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | ~7.1-7.3 | ~126-129 |

| Aromatic C (quaternary) | - | ~142 |

| CH ₂-Phenyl | ~2.6 | ~36 |

| -(CH ₂)₄- | ~1.3-1.6 | ~29-32 |

| CH ₂-NH₃⁺ | ~3.0 | ~41 |

| -NH ₃⁺ | Variable, broad | - |

Ultraviolet (UV) Spectroscopy

UV-Visible spectroscopy is used to analyze compounds containing chromophores (light-absorbing groups). In this compound, the sole chromophore is the benzene (B151609) ring. The aliphatic hexylamine (B90201) chain does not absorb UV light. Consequently, the UV spectrum of this compound is expected to be very similar to that of other simple phenylalkanes like phenethylamine. The spectrum would typically exhibit two absorption bands characteristic of the benzene ring: a strong absorption around 210 nm and a weaker, fine-structured band around 258-265 nm. researchgate.net The intensity of the absorption is directly proportional to the concentration, allowing for quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For 6-Phenylhexylamine, analysis would typically be performed on the free base. The molecular ion peak [M]⁺ would correspond to the mass of 6-phenylhexylamine. Common fragmentation patterns for phenylalkanes include the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 due to benzylic cleavage. Other fragments would arise from cleavage along the alkyl chain.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatography is the primary method for separating this compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity analysis. A reversed-phase method would be most suitable, typically using a C18 or a phenyl-type stationary phase. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer (e.g., phosphate (B84403) or acetate) would be used to achieve good peak shape and separation. researchgate.net Detection is commonly performed using a UV detector set to a wavelength where the phenyl group absorbs, such as 254 nm. rsc.org The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. mdpi.com

Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds. 6-Phenylhexylamine can be analyzed directly or after derivatization. nih.gov Direct analysis might be performed on a polar capillary column. However, to improve peak shape and thermal stability, primary amines are often derivatized, for instance, by acylation. researchgate.net Flame Ionization Detection (FID) provides a universal response for organic compounds, while Mass Spectrometry (MS) detection offers higher selectivity and structural confirmation of both the main compound and any impurities. nih.govresearchgate.net GC-MS is a powerful tool for identifying potential impurities from the synthesis or degradation of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound appears to be publicly available, the analysis of a related compound, phenethylamine hydrochloride, provides insight into the expected solid-state features. researchgate.net

A single-crystal X-ray diffraction study would reveal detailed information on:

Bond lengths and angles: Precise measurements of all covalent bonds.

Conformation: The spatial arrangement of the flexible hexyl chain.

Crystal Packing: How the molecules arrange themselves in the crystal lattice.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC would be used to determine its melting point, which is a key indicator of purity. The presence of impurities typically results in a broadened and depressed melting endotherm. DSC can also detect other thermal events like polymorphic phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique provides information on the thermal stability and decomposition profile of the compound. For an amine hydrochloride, the TGA curve might show an initial mass loss corresponding to the loss of hydrogen chloride gas, followed by the decomposition of the remaining organic molecule at higher temperatures. Studies on other long-chain alkylamines have utilized these techniques to assess thermal stability. researchgate.net

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer sensitive detection based on the redox properties of a molecule. Direct electrochemical oxidation of the phenylalkylamine moiety is generally difficult as it lacks easily oxidizable groups like phenols or catechols. mdpi.comnih.gov

However, several strategies can be employed for electrochemical analysis:

Indirect Detection: This involves the chemical derivatization of the amine with a redox-active tag. For example, phenylethylamine has been derivatized to introduce an acyl group that is readily oxidizable, allowing for sensitive detection using a coulometric detector. nih.gov A similar strategy could be applied to 6-Phenylhexylamine.

Modified Electrodes: The use of chemically modified electrodes can facilitate the electron transfer process or enhance sensitivity. For instance, electrodes modified with materials like graphene or specific polymers have been shown to lower the oxidation potential required for related compounds, enabling their detection. nih.gov While not directly demonstrated for 6-Phenylhexylamine, methods developed for detecting phenylalanine or adrenaline at modified electrodes suggest potential pathways for future sensor development. mdpi.commdpi.com The electrochemical response is often pH-dependent, indicating that the electron transfer is coupled with proton transfer. mdpi.com

Future Directions and Emerging Research Areas

Exploration of New Biological Targets and Pathways

While the structural similarity of 6-phenylhexylamine (B98393) to monoaminergic modulators has historically guided research, the scientific community is now broadening its investigation to encompass a wider array of biological targets. This expansion holds the potential to uncover novel therapeutic applications for derivatives of this compound.

One significant area of emerging interest is the family of sigma receptors , specifically the σ1 and σ2 subtypes. These receptors are integral to a variety of cellular functions and are considered promising targets for addressing neurodegenerative diseases, psychiatric conditions, and pain. Researchers are actively exploring the affinity and activity of 6-phenylhexylamine analogs at these receptors.

Another focal point is the trace amine-associated receptors (TAARs) , with a particular emphasis on TAAR1. As G protein-coupled receptors activated by endogenous trace amines, TAARs play a crucial role in modulating monoaminergic systems. The structural parallels between 6-phenylhexylamine and trace amines make TAARs a logical and compelling target for investigation.

The influence of 6-phenylhexylamine derivatives on various ion channels , including voltage-gated sodium, potassium, and calcium channels, is also under examination. The lipophilic nature of the phenylhexyl group suggests a potential for interaction with the lipid bilayer of cell membranes, which could in turn modulate the function of these embedded channels.

Furthermore, the endocannabinoid system , including the CB1 and CB2 receptors, is being considered as a potential, albeit less conventional, target. While structurally distinct from classical cannabinoids, some related synthetic compounds have demonstrated off-target effects on this system, prompting investigation into whether 6-phenylhexylamine derivatives exhibit similar properties.

Advanced Synthetic Methodologies for Complex Analogs

The creation of complex and diverse analogs of 6-phenylhexylamine is essential for a thorough exploration of its structure-activity relationships (SAR). Modern synthetic chemistry offers a powerful toolkit to move beyond traditional methods and access a broader chemical space.

Transition metal-catalyzed cross-coupling reactions , such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are being employed to introduce a wide variety of substituents onto the phenyl ring. This allows for the fine-tuning of electronic and steric properties, which is critical for optimizing receptor affinity and selectivity.

Flow chemistry is emerging as a valuable tool for the synthesis of 6-phenylhexylamine analogs. Continuous flow reactors provide enhanced control over reaction conditions, improve safety, and facilitate the rapid generation of compound libraries, accelerating the discovery process.

Asymmetric synthesis is of paramount importance due to the significant impact of stereochemistry on biological activity. The development and application of chiral catalysts and auxiliaries enable the stereoselective synthesis of specific enantiomers, allowing for a more precise understanding of their pharmacological profiles.

Late-stage functionalization techniques are also gaining traction. These methods, including C-H activation, allow for the direct modification of the core scaffold at a late point in the synthetic sequence, providing rapid access to a diverse range of analogs without requiring a complete re-synthesis.

Nanotechnology and Drug Delivery Systems for 6-Phenylhexylamine Derivatives

The application of nanotechnology and advanced drug delivery systems offers a promising avenue for enhancing the pharmacokinetic and pharmacodynamic properties of 6-phenylhexylamine derivatives. These technologies can address challenges such as poor solubility, limited bioavailability, and off-target effects.

Nanoparticle encapsulation , using systems like liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can protect the drug from premature degradation, prolong its circulation time, and facilitate its transport across biological barriers such as the blood-brain barrier.

Polymeric micelles represent another effective delivery platform. These self-assembling nanostructures can solubilize hydrophobic analogs, thereby increasing their water solubility and bioavailability. The surface of these micelles can also be functionalized with targeting ligands to direct the drug to specific tissues or cells.

The development of stimuli-responsive drug delivery systems is an area of active research. These systems are designed to release their therapeutic payload in response to specific physiological or external triggers, such as changes in pH or temperature, allowing for more targeted drug delivery.

Drug-polymer conjugates , created through processes like PEGylation (the attachment of polyethylene (B3416737) glycol), can significantly improve the solubility, stability, and circulation half-life of 6-phenylhexylamine derivatives, leading to a more favorable pharmacokinetic profile.

Precision Medicine Applications and Personalized Therapeutics

The principles of precision medicine, which involve tailoring treatment to the individual characteristics of each patient, are highly relevant to the future development of 6-phenylhexylamine derivatives. This approach aims to identify patient subpopulations who are most likely to respond favorably to a particular drug.

The identification of predictive biomarkers is a cornerstone of this effort. Genetic variations in the genes encoding for drug targets, such as monoamine transporters or sigma receptors, could influence an individual's response. Pharmacogenomic studies are crucial for elucidating these relationships.

Functional biomarkers derived from neuroimaging techniques like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) could also play a significant role. This data can help to guide dosing and predict treatment outcomes on an individual basis.

The concept of personalized therapeutics also extends to the design of drugs for specific patient profiles. The ability to synthesize a diverse library of 6-phenylhexylamine analogs with varying pharmacological profiles allows for the selection of a compound that best matches the neurochemical profile of an individual patient.

The integration of real-time monitoring through wearable sensors and mobile health (mHealth) technologies could provide a continuous feedback loop for treatment optimization, allowing for dynamic adjustments to dosing or drug selection.

Regulatory Science and Research on Unscheduled Analogs

The emergence of unscheduled analogs of 6-phenylhexylamine poses significant challenges for regulatory agencies and public health. Regulatory science is critical for developing the evidence base needed to inform scheduling decisions and protect public health.

A primary focus of regulatory research is the development of rapid and reliable analytical methods for the detection and identification of these novel psychoactive substances (NPS) in forensic samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable in this effort.

In vitro and in vivo pharmacological studies are essential for characterizing the biological activity and potential risks of new analogs. This data is crucial for conducting comprehensive risk assessments, which inform scheduling recommendations.

The legal and regulatory landscape is also an area of active development. There is growing interest in alternative regulatory strategies , such as generic or class-based scheduling, to address the rapid emergence of NPS more effectively than traditional drug-by-drug approaches.

International collaboration and information sharing are vital for a proactive and coordinated global response. Organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) play a key role in monitoring the global NPS market and disseminating early warnings.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 6-phenylhexylamine, hydrochloride?

Synthesis typically involves the reaction of 6-phenylhexylamine with hydrochloric acid under controlled conditions. Characterization requires analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) to confirm molecular structure and purity (e.g., ¹H/¹³C NMR for backbone analysis) .

- High-Performance Liquid Chromatography (HPLC) to assess purity ≥98% (batch-specific certificates of analysis are critical) .

- Mass Spectrometry (MS) for molecular weight verification (e.g., comparing observed vs. theoretical m/z values) .

- Melting Point Analysis to validate crystallinity and stability .

Q. How should this compound be stored to ensure stability in long-term studies?

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use personal protective equipment (PPE) : gloves, lab coats, and eye protection.

- Follow acute toxicity protocols (e.g., H301/H315/H319 hazard codes for similar hydrochlorides) and ensure access to emergency eyewash stations .

- Dispose of waste via approved chemical disposal programs to comply with REACH and OSHA regulations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacological targets of this compound?

- In vitro receptor binding assays : Screen against neurotransmitter transporters (e.g., serotonin, dopamine) using radioligand displacement techniques, as seen in phenethylamine studies .

- Cell-based viability assays : Assess cytotoxicity in cancer models (e.g., non-small cell lung cancer lines, similar to Anlotinib Hydrochloride protocols) .

- Dose-response studies : Optimize concentrations using factorial design approaches (e.g., kinetic analysis of in vitro release data) .

Q. What strategies resolve contradictions in experimental data, such as conflicting binding affinities or toxicity profiles?

- Batch-to-batch variability analysis : Compare certificates of analysis (CoA) for purity, salt form, and residual solvents .

- Orthogonal validation : Cross-verify results using multiple techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .

- Meta-analysis of literature : Review consensus guidelines (e.g., clinical data harmonization in tyrosine kinase inhibitor studies) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Method specificity : Test for interference from metabolites or solvents (e.g., acetonitrile in HPLC mobile phases) .

- Linearity and accuracy : Use spiked recovery experiments in biological fluids (e.g., plasma) with calibration curves (R² >0.99) .

- Inter-laboratory reproducibility : Adopt ISO/IEC 17043 standards for cross-validation .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound?

- Rodent behavioral assays : Evaluate locomotor activity (open-field test) or cognitive function (Morris water maze) .

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration using LC-MS/MS .

- Toxicology studies : Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., liver enzymes) .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without disrupting cellular viability .

- pH adjustment : Optimize buffer pH to exploit the hydrochloride salt’s ionization properties (e.g., PBS at pH 7.4) .

- Surfactant incorporation : Add polysorbate-80 (0.01%) to prevent aggregation in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.